molecular formula C8H16ClN B8603395 1-(3-Chloro-2-methyl-propyl)-pyrrolidine

1-(3-Chloro-2-methyl-propyl)-pyrrolidine

Cat. No.: B8603395
M. Wt: 161.67 g/mol
InChI Key: DRZVVYABPNLAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methyl-propyl)-pyrrolidine is a pyrrolidine derivative featuring a branched propyl chain substituted with a chlorine atom and a methyl group at the 2- and 3-positions, respectively. Pyrrolidine-based compounds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors . The chloro and methyl substituents on the propyl chain likely influence the compound’s lipophilicity, stability, and binding affinity, making it a candidate for therapeutic applications, particularly in enzyme inhibition .

Properties

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)pyrrolidine

InChI

InChI=1S/C8H16ClN/c1-8(6-9)7-10-4-2-3-5-10/h8H,2-7H2,1H3

InChI Key

DRZVVYABPNLAOE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCC1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Top1 Inhibition : The chloro-substituted propyl chain in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine contributes to moderate Top1 inhibition (++ activity). However, piperidine analogs (e.g., compound 21) show higher activity (+++), suggesting that the larger ring size and basicity of piperidine enhance enzyme interaction .
  • Conversely, aromatic substituents (e.g., phenethyl in prolintane) confer psychoactive properties, highlighting the role of lipophilic groups in crossing the blood-brain barrier .
  • Solubility and Stability : Hydrochloride salts (e.g., prolintane HCl) improve water solubility, whereas methyl and chloro groups increase lipophilicity, which could affect bioavailability and metabolic stability .

Physicochemical Properties

  • Lipophilicity : The chloro and methyl groups in 1-(3-Chloro-2-methyl-propyl)-pyrrolidine likely enhance lipophilicity compared to polar derivatives like carboxylic acid-containing analogs (e.g., 1-Methyl-2-(3-pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid) .
  • Synthetic Accessibility : Chloro-substituted pyrrolidines are typically synthesized via nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/DMF at 90°C), as seen in compound 23 .

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